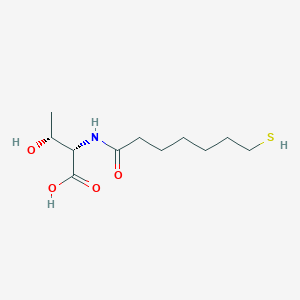
7-Mercaptoheptanoylthreonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Mercaptoheptanoylthreonine is a hydroxy fatty acid.
Applications De Recherche Scientifique
Table 1: Synthesis Steps of 7-Mercaptoheptanoylthreonine Phosphate
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Thiourea + 7-bromoheptanoic acid | 7,7'-dithiodiheptanoic acid |
| 2 | Condensation with DL-threonine phosphate (N-hydroxysuccinimide, dicyclohexylcarbodiimide) | Intermediate compound |
| 3 | Reduction with dithiothreitol | This compound phosphate |
Role in Methanogenesis
One of the primary applications of this compound phosphate is its function as component B in the methyl-coenzyme M methylreductase system. This enzyme system is crucial for ATP-independent methane formation from methyl-coenzyme M using reduced cobalamin as an electron donor. Research indicates that both synthetic and naturally occurring forms of this compound exhibit similar specific activities in catalyzing methane production, highlighting its importance in methanogenic pathways .
Biochemical Activity
The compound has been shown to be active in various biochemical assays. For instance, it participates in the reduction of methyl-coenzyme M to methane without the need for ATP, which is a significant finding for understanding energy metabolism in methanogenic archaea .
Potential Biotechnological Applications
Given its role in methane production, there is potential for utilizing this compound phosphate in biotechnological applications aimed at bioenergy production. The ability to harness methanogenic pathways can lead to sustainable energy solutions through biogas production.
Case Study 1: Methanogenic Assay
In a controlled study, researchers utilized purified methyl-coenzyme M reductase from Methanobacterium thermoautotrophicum to assess the activity of synthetic this compound phosphate. Results demonstrated that the synthetic compound mirrored the activity of its natural counterpart, affirming its utility for further research into methane production mechanisms .
Case Study 2: Enzyme Kinetics
Another study focused on the kinetics of thiol-disulfide exchange involving coenzyme M and coenzyme B. The redox potential was determined to be −16.4 ± 1.7 mV relative to mercaptoethanol, providing insights into the biochemical environment where these compounds operate .
Propriétés
Formule moléculaire |
C11H21NO4S |
|---|---|
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-2-(7-sulfanylheptanoylamino)butanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-8(13)10(11(15)16)12-9(14)6-4-2-3-5-7-17/h8,10,13,17H,2-7H2,1H3,(H,12,14)(H,15,16)/t8-,10+/m1/s1 |
Clé InChI |
MZUIODFZFFPDDR-SCZZXKLOSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)CCCCCCS)O |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)CCCCCCS)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)CCCCCCS)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















